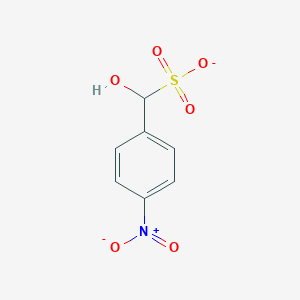![molecular formula C24H20N2O4S2 B273786 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B273786.png)
4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that belongs to the family of sulfonylurea drugs. It is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has been extensively studied for its potential applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. This leads to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. The compound has been found to be a competitive inhibitor of carbonic anhydrase, meaning that it binds to the enzyme's active site and prevents it from functioning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of carbonic anhydrase. This leads to a decrease in the production of bicarbonate ions, which can have a number of effects on the body. For example, it can lead to a decrease in the pH of the blood, which can affect the functioning of enzymes and other proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. However, one limitation is that its effects on the body can be complex and difficult to predict, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide. One possible direction is to investigate its potential as a therapeutic agent for diseases that involve dysregulation of carbonic anhydrase activity, such as glaucoma and epilepsy. Another possible direction is to explore its potential as a tool for studying the role of carbonic anhydrase in the regulation of acid-base balance in the body. Finally, further research could be done to better understand the complex biochemical and physiological effects of the compound, which could help to inform its use in lab experiments.
Synthesemethoden
The synthesis of 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 4-amino-1-naphthalenesulfonic acid, followed by the addition of 4-methylphenylsulfonyl hydrazide. The resulting compound is then subjected to a condensation reaction with benzenesulfonyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in the field of scientific research. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes.
Eigenschaften
Molekularformel |
C24H20N2O4S2 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
(NE)-4-methyl-N-[(4Z)-4-(4-methylphenyl)sulfonyliminonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C24H20N2O4S2/c1-17-7-11-19(12-8-17)31(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-32(29,30)20-13-9-18(2)10-14-20/h3-16H,1-2H3/b25-23-,26-24+ |
InChI-Schlüssel |
INUUTDUVAHXSEZ-MJPLYFDISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C24 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C24 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
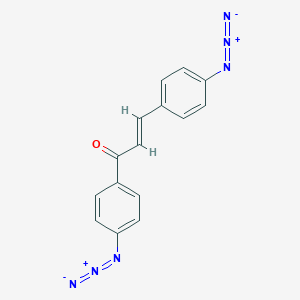

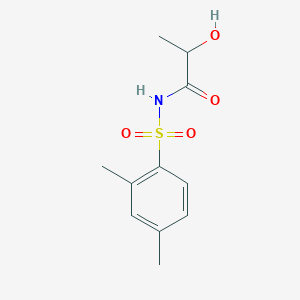
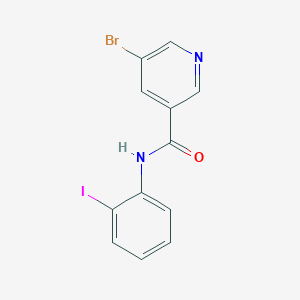
![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)
![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)
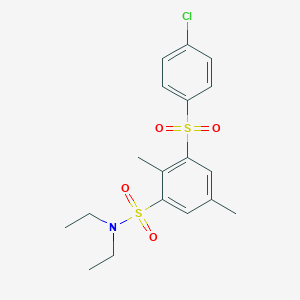
![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)
![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)
